molecular formula C17H27ClN2Si B1345285 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-17-4

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1345285
M. Wt: 322.9 g/mol
InChI Key: WAROJOCZSCMOTE-UHFFFAOYSA-N
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Description

The compound 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolopyridine family, which is known for its diverse biological activities and potential in drug discovery. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and electronic properties of related pyrrolopyridine derivatives.

Synthesis Analysis

The synthesis of related compounds, such as the ones described in the provided papers, typically involves multi-step organic reactions that may include the formation of pyrrolopyridine core, halogenation, and functionalization with various groups. For instance, the synthesis of radiolabeled pyridine derivatives for positron emission tomography (PET) imaging is an example of the complex synthetic routes that can be employed for such compounds .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by a fused ring system that can significantly influence the electronic properties of the molecule. The experimental charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. The presence of a chloro substituent, as in the compounds studied, suggests potential reactivity for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The high-resolution X-ray diffraction data of a related compound indicates the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and crystal packing . The electronic structure, as determined by DFT studies, shows a large HOMO-LUMO energy gap, implying high kinetic stability for the compound . The affinity for biological targets, such as nicotinic acetylcholine receptors, is also a significant chemical property, as demonstrated by the high affinity ligand described in the second paper .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have extensively used derivatives similar to 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine for the synthesis of various heterocyclic compounds. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives is possible through simple nucleophilic displacement reactions, demonstrating the versatility of pyrrolopyridine derivatives as building blocks in organic synthesis (Figueroa‐Pérez et al., 2006). Additionally, the nitration of triisopropylsilyl-protected pyrroles, a process somewhat related to the chemical manipulation of the mentioned compound, has been studied for the generation of nitro-substituted products, showcasing the chemical reactivity and potential for further functionalization (Kennedy et al., 2006).

Investigation of Photophysical Properties

The effect of substituents on the photophysical properties of pyrazolopyridine derivatives has been explored, highlighting the potential for using such compounds in the development of new materials with specific optical properties. Research in this area has led to the synthesis of fluorescent pyrazolopyridine annulated heterocycles, suggesting applications in materials science and molecular engineering (Patil et al., 2011).

Electronic Structure Analysis

A detailed experimental charge density distribution study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, which shares a similar structural motif with the compound of interest, provides insight into its electronic structure and intermolecular interactions. This research could be foundational for understanding the chemical reactivity and bonding characteristics of related compounds (Hazra et al., 2012).

Application in Corrosion Inhibition

Although not directly related to the exact compound , research on pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments suggests the broader applicability of pyrrolopyridine compounds in industrial settings. This underscores the potential for these compounds to be synthesized and modified for specific applications beyond pharmaceuticals and organic synthesis (Dandia et al., 2013).

properties

IUPAC Name

(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAROJOCZSCMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640165
Record name 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

942920-17-4
Record name 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942920-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold −78° C. solution of 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine (3.24 mmol, prepared as described in Tetrahedron Lett. 2004, 45, 2317-2319), in dry tetrahydrofuran (22 mL) was added 1.4M sec-BuLi in hexanes (7.12 mmol) dropwise over 5 min. After 30 min, methyliodide (10.5 mmol) was added. After 45 min, the reaction mixture was quenched with saturated aqueous ammonium chloride (25 mL) and diluted with ethyl acetate (25 mL). The extracts were dried over sodium sulfate, filtered, concentrated under reduced pressure and the residue was purified by silica gel chromatography (100% hexanes) to give the title product as a white solid (86%). ESMS [M+H]+: 323.2
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.12 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step Two
Yield
86%

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